

A Comparative Guide to SR14150 and Other Selective NOP Receptor Agonists

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For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a significant therapeutic target for various conditions, including pain, anxiety, and substance abuse disorders. Unlike classical opioid receptors, NOP receptor activation is not typically associated with severe respiratory depression or high abuse potential, making its agonists attractive candidates for safer therapeutics. This guide provides an objective comparison of **SR14150** with other selective NOP receptor agonists, supported by experimental data, to assist researchers in selecting appropriate compounds for their studies.

Quantitative Comparison of NOP Receptor Agonists

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of **SR14150** and other selected NOP receptor agonists at the NOP receptor and the classical opioid receptors (μ , δ , and κ).

Table 1: Receptor Binding Affinities (Ki, nM)



Compound	NOP (Ki, nM)	MOP (Ki, nM)	KOP (Ki, nM)	DOP (Ki, nM)	NOP Selectivity (vs. MOP)
SR14150	1.5	30	-	-	20-fold
SCH 221510	0.3	65	131	2854	>200-fold[1] [2]
Cebranopado I	0.9	0.7	2.6	18	~0.8-fold[3][4] [5]
AT-121	3.7	16.5	>100	>100	~4.5-fold[6][7]
Ro 64-6198	0.3	36	214	3787	~120-fold[8] [9]
UFP-112	~0.1 (pKi 10.55)	>1000	>1000	>1000	>100-fold[10]

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10] Note: "-" indicates data not readily available.

Table 2: In Vitro Functional Activity (EC50, nM and Efficacy)



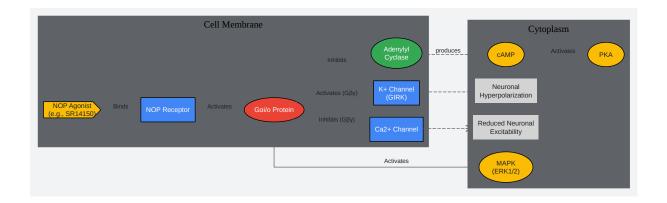
Compound	Assay	NOP (EC50, nM / % Efficacy)	MOP (EC50, nM / % Efficacy)	KOP (EC50, nM / % Efficacy)	DOP (EC50, nM / % Efficacy)
SR14150	[³ ⁵ S]GTPyS	Partial Agonist	Partial Agonist	-	-
SCH 221510	[³ ⁵ S]GTPyS	12 / Full Agonist	693	683	8071
Cebranopado I	[³ ⁵ S]GTPyS	13.0 / 89%	1.2 / 104%	17 / 67%	110 / 105%
AT-121	[35S]GTPyS	35 / 41%	20 / 14%	-	-
Ro 64-6198	[³⁵S]GTPγS	~40 (pEC50 7.4) / Full Agonist	>10,000	-	-
UFP-112	[³⁵S]GTPγS	~0.1 (pEC50 10.55) / 103%	-	-	-

Data compiled from multiple sources.[1][3][4][5][6][10] Efficacy is often reported relative to a standard full agonist like N/OFQ or DAMGO. Note: "-" indicates data not readily available.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by NOP receptor agonists and a general workflow for their characterization.

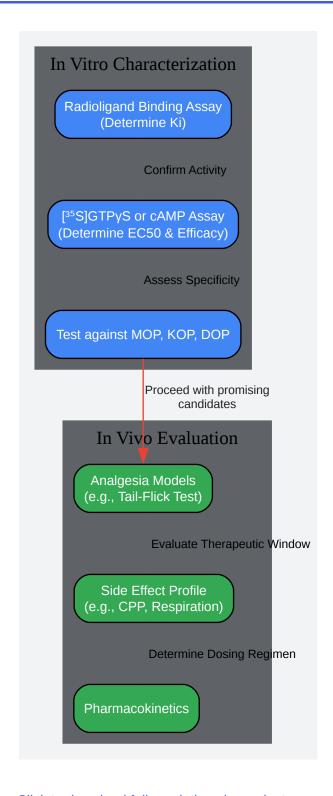




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Figure 1: Simplified NOP Receptor Signaling Pathway.





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Figure 2: General Workflow for NOP Agonist Characterization.

Detailed Experimental Protocols



Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Cell membranes expressing the human NOP receptor (e.g., from CHO or HEK293 cells).
- Radioligand (e.g., [3H]Nociceptin).
- Non-specific binding control (e.g., 10 μM unlabeled Nociceptin).
- Test compounds at various concentrations.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).
- Scintillation counter and scintillation fluid.

Procedure:

- Assay Setup: In a 96-well plate, incubate cell membranes (10-20 µg protein/well) with a fixed concentration of radioligand (typically at its Kd value) and varying concentrations of the test compound.
- Total and Non-specific Binding: For total binding, wells contain membranes and radioligand only. For non-specific binding, wells contain membranes, radioligand, and a high concentration of unlabeled ligand.
- Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle agitation.[11]
- Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer.[11]



- Counting: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

[35S]GTPyS Binding Assay (for EC50 and Efficacy Determination)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to stimulate the binding of [35S]GTPyS to G-proteins upon NOP receptor activation.

Materials:

- Cell membranes expressing the NOP receptor and associated G-proteins.
- [35S]GTPyS (non-hydrolyzable GTP analog).
- GDP (to enhance agonist-stimulated signal).
- · Test compounds at various concentrations.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[12]
- Glass fiber filters and scintillation counter.

Procedure:

- Assay Setup: In a 96-well plate, incubate membranes (2-5 mg/ml protein) with a fixed concentration of GDP (e.g., 10-30 μM) and varying concentrations of the test compound.[12]
 [13]
- Initiation: Add [35S]GTPyS (e.g., 50-100 pM) to initiate the reaction.



- Incubation: Incubate the plate at 25-30°C for 60 minutes.[12]
- Termination and Filtration: Terminate the reaction by rapid filtration, similar to the binding assay.
- Counting: Measure the radioactivity of the filters.
- Data Analysis: Subtract basal binding (no agonist) from all values. Plot the stimulated binding
 against the logarithm of the agonist concentration. Use non-linear regression to determine
 the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation).
 Efficacy is often expressed as a percentage relative to the Emax of a standard full agonist
 (e.g., N/OFQ).

In Vivo: Tail-Flick Test (for Analgesia Assessment)

Objective: To assess the antinociceptive (pain-relieving) properties of a test compound in rodents.

Materials:

- Tail-flick apparatus with a radiant heat source.
- Animal restrainers.
- Test animals (mice or rats).
- Test compound and vehicle control.

Procedure:

- Acclimation: Acclimate the animals to the testing room and the restrainers to minimize stress.
 [14][15]
- Baseline Latency: Measure the baseline tail-flick latency for each animal before drug
 administration. A radiant heat beam is focused on a specific portion of the tail, and the time
 taken for the animal to flick its tail away from the heat is recorded. A cut-off time (e.g., 10-18
 seconds) is used to prevent tissue damage.[14][16]



- Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral).
- Post-treatment Testing: At various time points after administration (e.g., 30, 60, 90 minutes),
 measure the tail-flick latency again.
- Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible
 Effect (%MPE), calculated as: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time
 - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50
 of the compound.

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